molecular formula C5H6BrF2N3 B11731470 3-Bromo-1-(2,2-difluoroethyl)-1h-pyrazol-5-amine

3-Bromo-1-(2,2-difluoroethyl)-1h-pyrazol-5-amine

Cat. No.: B11731470
M. Wt: 226.02 g/mol
InChI Key: SVDTXJFRYMMMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: is a heterocyclic compound featuring a pyrazole ring substituted with bromine and difluoroethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Addition Reactions: The difluoroethyl group can engage in addition reactions with suitable reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine involves its interaction with molecular targets through its functional groups. The bromine and difluoroethyl groups can form specific interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H6BrF2N3

Molecular Weight

226.02 g/mol

IUPAC Name

5-bromo-2-(2,2-difluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H6BrF2N3/c6-3-1-5(9)11(10-3)2-4(7)8/h1,4H,2,9H2

InChI Key

SVDTXJFRYMMMTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1Br)CC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.